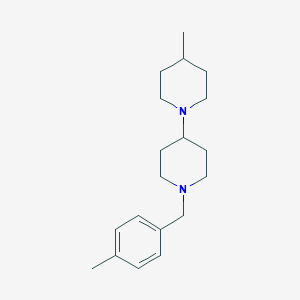![molecular formula C18H27BrN2O2 B247010 4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. This receptor is involved in the regulation of reward, motivation, and cognition. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine in these pathways.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of reward and motivation, and the improvement of cognitive function. In animal studies, BRL-15572 has been shown to reduce drug-seeking behavior and improve cognitive function in models of addiction and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine release in the mesolimbic and mesocortical pathways. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of BRL-15572 in scientific research. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists for use in the treatment of addiction and other neurological disorders. Additionally, BRL-15572 could be used in combination with other compounds to improve its therapeutic efficacy and reduce the potential for off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential applications in scientific research.
Synthesemethoden
The synthesis of BRL-15572 involves several steps, starting with the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl)methanol to form an intermediate compound. This intermediate is then reacted with potassium carbonate and 2-chloroethyl chloroformate to produce the final product.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been used extensively in scientific research for its selective antagonism of the dopamine D3 receptor. This receptor is involved in a range of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. BRL-15572 has been shown to have potential therapeutic applications in these disorders.
Eigenschaften
Molekularformel |
C18H27BrN2O2 |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
4-bromo-2-[[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H27BrN2O2/c1-13-10-21(11-14(2)23-13)17-5-7-20(8-6-17)12-15-9-16(19)3-4-18(15)22/h3-4,9,13-14,17,22H,5-8,10-12H2,1-2H3 |
InChI-Schlüssel |
JSYFTNHIHRBLSW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)






![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)